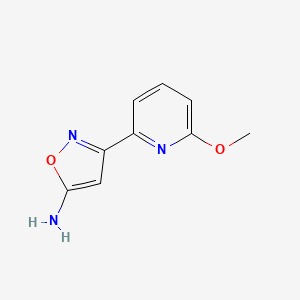
5-(trifluoromethoxy)-2,3-dihydro-1H-indole hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Trifluoromethoxy)-2,3-dihydro-1H-indole hydrochloride: is a chemical compound that features a trifluoromethoxy group attached to an indole structure. The trifluoromethoxy group is known for its unique properties, including high electronegativity and lipophilicity, which make it valuable in various chemical and pharmaceutical applications
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: One common method is the trifluoromethoxylation reaction, which can be challenging due to the reactivity of the trifluoromethoxy group . Recent advances have led to the development of new reagents that facilitate this reaction, making the synthesis more accessible .
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. The use of advanced catalytic systems and reaction conditions can enhance the efficiency of the synthesis process .
Analyse Chemischer Reaktionen
Types of Reactions: 5-(Trifluoromethoxy)-2,3-dihydro-1H-indole hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the indole structure.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized indole derivatives, while substitution can introduce various functional groups into the indole structure .
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, 5-(trifluoromethoxy)-2,3-dihydro-1H-indole hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique properties make it valuable in the development of new materials and catalysts .
Biology: The compound’s biological activity is of interest in the study of enzyme interactions and receptor binding. It can be used as a probe to investigate biological pathways and mechanisms .
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic applications. Its trifluoromethoxy group can enhance the pharmacokinetic properties of drug candidates, making it a valuable component in drug design .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its unique properties contribute to the development of high-performance products .
Wirkmechanismus
The mechanism of action of 5-(trifluoromethoxy)-2,3-dihydro-1H-indole hydrochloride involves its interaction with specific molecular targets. The trifluoromethoxy group can influence the compound’s binding affinity and selectivity towards enzymes and receptors. This interaction can modulate biological pathways and result in various pharmacological effects .
Vergleich Mit ähnlichen Verbindungen
- 5-(Trifluoromethyl)-2,3-dihydro-1H-indole hydrochloride
- 5-(Methoxy)-2,3-dihydro-1H-indole hydrochloride
- 5-(Chloromethoxy)-2,3-dihydro-1H-indole hydrochloride
Comparison: Compared to similar compounds, 5-(trifluoromethoxy)-2,3-dihydro-1H-indole hydrochloride is unique due to the presence of the trifluoromethoxy group. This group imparts distinct properties such as increased electronegativity and lipophilicity, which can enhance the compound’s chemical stability and biological activity .
Eigenschaften
Molekularformel |
C9H9ClF3NO |
|---|---|
Molekulargewicht |
239.62 g/mol |
IUPAC-Name |
5-(trifluoromethoxy)-2,3-dihydro-1H-indole;hydrochloride |
InChI |
InChI=1S/C9H8F3NO.ClH/c10-9(11,12)14-7-1-2-8-6(5-7)3-4-13-8;/h1-2,5,13H,3-4H2;1H |
InChI-Schlüssel |
DKPRRTLHMZHWIN-UHFFFAOYSA-N |
Kanonische SMILES |
C1CNC2=C1C=C(C=C2)OC(F)(F)F.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-[(1-methyl-1H-pyrazol-4-yl)amino]pyridazine-3-carboxylic acid](/img/structure/B13480798.png)






![2-[5-(3-fluorophenyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride](/img/structure/B13480842.png)
![6-Oxa-2-azaspiro[3.4]octan-7-one](/img/structure/B13480844.png)



![Ethyl 5-amino-6-fluoropyrazolo[1,5-a]pyridine-3-carboxylate hydrochloride](/img/structure/B13480856.png)
![[(2R)-morpholin-2-yl]methanesulfonamide hydrochloride](/img/structure/B13480862.png)
